Cas no 920985-42-8 ((S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-dicarboxylic acid)

(S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-dicarboxylic acid structure
920985-42-8 structure
Product Name:(S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-dicarboxylic acid
CAS No:920985-42-8
MF:C19H16O4
MW:308.3
CID:745979
PubChem ID:92017754
Update Time:2024-10-26

(S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Spirobi[1H-indene]-7,7'-dicarboxylic acid, 2,2',3,3'-tetrahydro-,(1S)-
    • (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-dicarboxylic acid
    • 1,1'-Spirobiindan-7,7'-dicarboxylic acid
    • CID 92017754
    • (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-dicarboxylic Acid
    • 1,1'-Spirobi[1H-indene]-7,7'-dicarboxylic acid, 2,2',3,3'-tetrahydro-, (1S)-
    • 1,1'-Spirobi[1H-indene]-7,7'-dicarboxylic acid, 2,2',3,3'-tetrahydro-,(1R)-
    • CS-0498172
    • 920985-42-8
    • (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-dicarboxylic Acid, 98%
    • (R)-1,1'-spirobiindane-7,7'-dicaboxylic acid
    • 3,3'-spirobi[1,2-dihydroindene]-4,4'-dicarboxylic acid
    • MFCD32857504
    • (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-dicarboxylic acid
    • 856407-39-1
    • (S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-dicarboxylic acid
    • Inchi: 1S/C19H16O4/c20-17(21)13-5-1-3-11-7-9-19(15(11)13)10-8-12-4-2-6-14(16(12)19)18(22)23/h1-6H,7-10H2,(H,20,21)(H,22,23)
    • InChI Key: VKMBXISGZLADKA-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC2CCC3(C4C(C(=O)O)=CC=CC=4CC3)C=21)=O

Computed Properties

  • Exact Mass: 308.10485899g/mol
  • Monoisotopic Mass: 308.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • Melting Point: 230-231 °C(Solv: toluene (108-88-3))
  • Boiling Point: 541.2±50.0 °C(Predicted)
  • pka: 3.79±0.20(Predicted)

(S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-dicarboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S906130-25mg
(S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-dicarboxylic acid
920985-42-8 98%
25mg
¥792.00 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S906130-100mg
(S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-dicarboxylic acid
920985-42-8 98%
100mg
¥2,374.20 2022-08-31
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd